![molecular formula C13H14N2O3 B7472994 3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione](/img/structure/B7472994.png)
3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione, also known as Mepyr, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. 3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway.
Biochemical and Physiological Effects
3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione has been shown to have a low toxicity profile in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. In addition to its antitumor activity, 3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione has also been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione is its high purity, which allows for accurate and reproducible experiments. However, one limitation of 3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione is its low solubility in water, which can make it difficult to work with in certain applications. Additionally, 3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione is relatively expensive compared to other compounds, which may limit its accessibility for some researchers.
Direcciones Futuras
There are many potential future directions for research on 3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione. One possible direction is the development of new anticancer drugs based on the structure of 3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione. Another direction is the investigation of the anti-inflammatory and antioxidant properties of 3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione for the treatment of various diseases. Additionally, the synthesis of new materials based on 3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione could have potential applications in the field of material science. Overall, 3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione is a promising compound that has the potential to make significant contributions to various fields of research.
Métodos De Síntesis
3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzylamine with ethyl acetoacetate, followed by cyclization with urea and acid catalysis. The resulting product is then purified through recrystallization to yield 3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione in high purity.
Aplicaciones Científicas De Investigación
3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. In material science, 3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione has been used as a versatile reagent for the preparation of various compounds.
Propiedades
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-14-8-7-12(16)15(13(14)17)9-10-3-5-11(18-2)6-4-10/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHDPXUCCWSVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)N(C1=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7472911.png)
![N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide](/img/structure/B7472921.png)
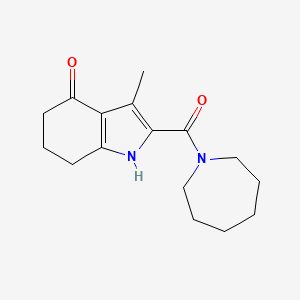
![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472947.png)
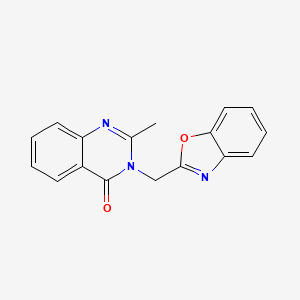
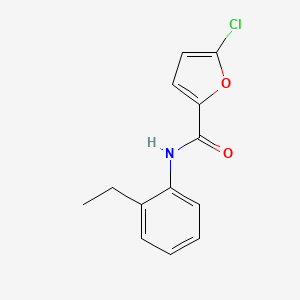
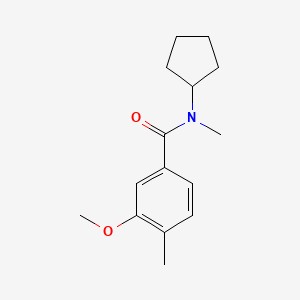
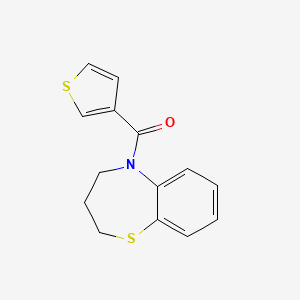

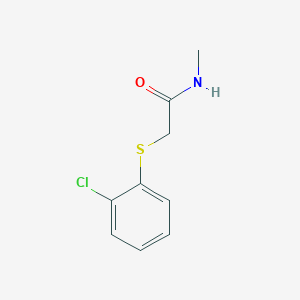
![3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472987.png)
![2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B7473013.png)

![N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7473018.png)